molecular formula C17H17ClN2O2 B5112576 N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide

N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide

Cat. No. B5112576
M. Wt: 316.8 g/mol
InChI Key: GQVFYDIEEYFVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide, also known as CDDA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide is not fully understood. However, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer metastasis.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to reduce the levels of matrix metalloproteinases in cancer cells. In animal models of inflammation and autoimmune diseases, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to reduce the severity of symptoms. In cancer models, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to inhibit tumor growth and induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in lab experiments is its small size, which allows it to easily penetrate cells and tissues. Additionally, N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide. One area of interest is the development of more efficient and scalable synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide and its potential therapeutic applications. Future research could also focus on testing the efficacy of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in combination with other therapies for cancer and inflammatory diseases. Finally, there is a need for more in vivo studies to determine the safety and efficacy of N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide in animal models.

Synthesis Methods

N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide can be synthesized using a multi-step process starting from commercially available compounds. The first step involves the reaction of 2-chlorobenzyl chloride with 2,4-dimethylphenylamine to form N-(2-chlorobenzyl)-2,4-dimethylphenylamine. This intermediate is then reacted with ethylenediamine to form N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide. The synthesis method has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer properties by inducing cell death in cancer cells. N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide has been tested in vitro and in vivo in various cancer models, including breast, lung, and prostate cancer. It has also been tested in animal models of inflammation and autoimmune diseases.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-11-7-8-15(12(2)9-11)20-17(22)16(21)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVFYDIEEYFVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-N'-(2,4-dimethylphenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.